Cas no 27427-73-2 (7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine)

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound featuring a fused triazolopyridazine core with bromine and amine functional groups. This structure imparts versatility in medicinal and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the amine group offers a handle for derivatization. Its rigid scaffold contributes to binding affinity in target interactions, making it valuable in drug discovery. High purity and stability under standard conditions ensure reliable performance in research and industrial processes. Suitable for use in pharmaceutical and material science applications.
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine structure
27427-73-2 structure
商品名:7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
CAS番号:27427-73-2
MF:C5H4BrN5
メガワット:214.022758483887
CID:6785236
PubChem ID:21820057

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 化学的及び物理的性質

名前と識別子

    • EN300-24201933
    • 7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
    • 27427-73-2
    • 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
    • インチ: 1S/C5H4BrN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2
    • InChIKey: TXROUSGSQHZARQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN2C=NN=C2C=1N

計算された属性

  • せいみつぶんしりょう: 212.96501g/mol
  • どういたいしつりょう: 212.96501g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR027VU6-100mg
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
100mg
$542.00 2023-12-15
Aaron
AR027VU6-5g
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
5g
$4353.00 2023-12-15
1PlusChem
1P027VLU-500mg
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
500mg
$1109.00 2024-05-07
1PlusChem
1P027VLU-2.5g
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
2.5g
$2691.00 2024-05-07
Aaron
AR027VU6-250mg
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
250mg
$765.00 2023-12-15
Aaron
AR027VU6-2.5g
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
2.5g
$2950.00 2023-12-15
1PlusChem
1P027VLU-50mg
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
50mg
$363.00 2024-05-07
Aaron
AR027VU6-1g
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
1g
$1519.00 2023-12-15
1PlusChem
1P027VLU-250mg
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
250mg
$727.00 2024-05-07
1PlusChem
1P027VLU-1g
7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
27427-73-2 95%
1g
$1405.00 2024-05-07

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 関連文献

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amineに関する追加情報

Professional Introduction to 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS No. 27427-73-2)

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique chemical structure and its CAS number 27427-73-2, represents a fascinating blend of nitrogen-rich heterocycles that are known for their diverse biological activities. The presence of both bromine and amine functional groups in its molecular framework makes it a particularly intriguing subject for further chemical investigation and potential therapeutic applications.

The core structure of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine consists of a fused tricyclic system comprising a triazole ring embedded within a pyridazine backbone. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it a versatile scaffold for drug discovery. The 7-Bromo substituent at the position of the triazole ring introduces electrophilic characteristics to the molecule, which can be exploited in various synthetic transformations and biological assays. Additionally, the 8-amino group provides a nucleophilic site for further functionalization, enabling the construction of more complex derivatives.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmaceutical applications. Among these compounds, those containing triazoles and pyridazines have shown promise due to their ability to modulate various biological pathways. The specific combination of these heterocyclic systems in 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine positions it as a candidate for further exploration in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, derivatives of triazolopyridazine have been reported to exhibit significant activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation. The bromine atom in the molecule can serve as a handle for further chemical modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing chemists to introduce diverse functional groups and explore new pharmacophores.

The amine group at the 8-position of the pyridazine ring is another critical feature that enhances the potential utility of this compound. This group can participate in hydrogen bonding interactions with biological targets, which is often crucial for achieving high affinity and selectivity in drug design. Moreover, the amine functionality can be further modified to introduce additional pharmacological properties, such as solubility or metabolic stability.

Recent studies have highlighted the importance of optimizing synthetic routes to improve the accessibility and scalability of heterocyclic compounds like 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine. Researchers have been exploring novel methodologies to streamline the synthesis of these complex molecules while maintaining high yields and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient production processes, making it feasible to produce larger quantities of these valuable intermediates for further development.

The biological evaluation of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has also seen significant progress. Preclinical studies have demonstrated its potential as an inhibitor of certain kinases that are overexpressed in tumor cells. The ability to modulate kinase activity is crucial for developing targeted therapies that can selectively inhibit cancer cell growth without affecting normal cells. Additionally, preliminary data suggest that this compound may have antimicrobial properties by interfering with essential bacterial enzymes involved in DNA replication and transcription.

The development of new drug candidates often involves a multidisciplinary approach that combines expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology. The synthesis and characterization of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine exemplify this collaborative effort. Organic chemists are responsible for designing efficient synthetic routes to produce the compound in high purity. Medicinal chemists then use this intermediate to explore new derivatives with enhanced pharmacological properties.

Biochemists play a critical role in evaluating the biological activity of these compounds by conducting assays that measure their interaction with target proteins and enzymes. Pharmacologists provide insights into how these interactions translate into therapeutic effects in living organisms. This integrated approach ensures that promising candidates like 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine are thoroughly tested before moving into clinical trials.

The future prospects for 7-Bromo-[1,2,4]triazolo[4,b-pyridazin-8-amine are bright given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. As our understanding of disease pathways continues to grow,so does the demand for innovative therapeutic agents like this one.

In conclusion,7-Bromo-[1,2,b-triazolo[b,b-pyridazin-a-mine (CAS No.27b47—73—b) is a promising compound with significant potential in pharmaceutical research.Its unique structural features,combined with recent advances in synthetic methodologies,make it an attractive candidate for further exploration.As more data become available on its biological activities,it is likely that this molecule will play an important role in the development of new treatments for various diseases.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd